2',3'-Dichloro-6'-nitroacetophenone
Description
2',3'-Dichloro-6'-nitroacetophenone is a substituted acetophenone derivative featuring a ketone group at the acetyl position, with two chlorine atoms at the 2' and 3' positions and a nitro group at the 6' position of the aromatic ring. This compound belongs to a class of nitrohaloacetophenones, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. For instance, benzylation and nitration strategies are commonly employed for substituted acetophenones (e.g., 2'-hydroxy-5'-nitroacetophenone derivatives ), and chlorination via reagents like benzyl chloride or sulfonyl chlorides is a standard approach .
Properties
Molecular Formula |
C8H5Cl2NO3 |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
1-(2,3-dichloro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3 |
InChI Key |
JFDWSDUXVYACES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-6’-nitroacetophenone typically involves the nitration of 2’,3’-dichloroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-6’-nitroacetophenone may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production of by-products. The process may also incorporate steps for the purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-6’-nitroacetophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2’,3’-Dichloro-6’-aminoacetophenone.
Substitution: 2’,3’-Dichloro-6’-alkoxyacetophenone, 2’,3’-Dichloro-6’-aminoacetophenone.
Oxidation: 2’,3’-Dichloro-6’-nitrobenzoic acid.
Scientific Research Applications
2’,3’-Dichloro-6’-nitroacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its reactive functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-6’-nitroacetophenone depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2',6'-Dichloro-3'-nitroacetophenone (CAS 223785-76-0)
- Molecular Formula: C₈H₅Cl₂NO₃ (MW: 234.04) .
- Substituents : Chlorine at 2' and 6', nitro at 3'.
- The nitro group at 3' may engage in steric hindrance with adjacent chlorines, affecting solubility and melting points.
3',6'-Dichloro-2'-nitroacetophenone (CAS 1803726-81-9)
4'-Fluoro-2'-nitroacetophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
